Cas no 70160-49-5 (Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate)

Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate

- ethyl 5-methoxy-2-oxochromene-3-carboxylate

- 70160-49-5

- Ethyl5-methoxy-2-oxo-2H-chromene-3-carboxylate

-

- インチ: InChI=1S/C13H12O5/c1-3-17-12(14)9-7-8-10(16-2)5-4-6-11(8)18-13(9)15/h4-7H,3H2,1-2H3

- InChIKey: XZPPCJZLCSXNSE-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=CC2=C(C=CC=C2OC1=O)OC

計算された属性

- せいみつぶんしりょう: 248.06847348g/mol

- どういたいしつりょう: 248.06847348g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 374

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM162242-1g |

ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate |

70160-49-5 | 95% | 1g |

$405 | 2024-07-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741068-1g |

Ethyl 5-methoxy-2-oxo-2h-chromene-3-carboxylate |

70160-49-5 | 98% | 1g |

¥2499.00 | 2024-05-03 | |

| Chemenu | CM162242-1g |

ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate |

70160-49-5 | 95% | 1g |

$405 | 2021-06-17 | |

| Alichem | A449042219-1g |

Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate |

70160-49-5 | 95% | 1g |

$378.00 | 2023-09-01 |

Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate 関連文献

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

-

8. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylateに関する追加情報

Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate (CAS 70160-49-5): A Versatile Chromene Derivative with Broad Applications

Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate (CAS 70160-49-5) is a significant organic compound belonging to the chromene derivatives family. This compound, also known as 5-methoxycoumarin-3-carboxylic acid ethyl ester, has garnered substantial attention in recent years due to its unique chemical structure and wide-ranging applications in pharmaceuticals, agrochemicals, and material science. Researchers and industries are increasingly exploring its potential as a building block for drug discovery and functional material development.

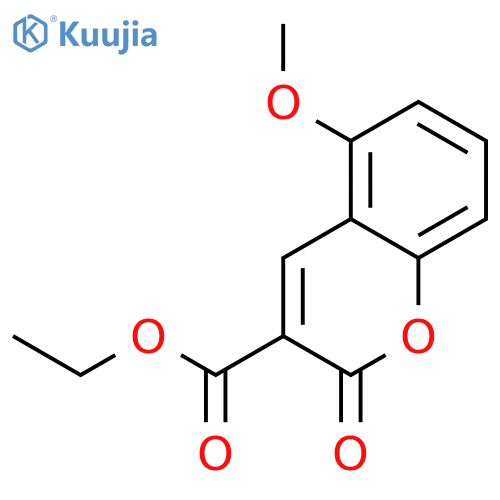

The molecular structure of Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate features a benzopyrone core with a methoxy group at position 5 and an ester functionality at position 3. This specific arrangement contributes to its remarkable photophysical properties and biological activities, making it a valuable compound in various research fields. Recent studies have highlighted its potential as a fluorescent probe and its role in organic light-emitting diodes (OLEDs), aligning with the growing interest in sustainable materials and green chemistry.

In the pharmaceutical sector, Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate serves as a crucial intermediate for synthesizing various bioactive molecules. Its structural similarity to natural coumarins has sparked interest in developing novel therapeutic agents with potential antioxidant, anti-inflammatory, and antimicrobial properties. The compound's drug-like characteristics and favorable pharmacokinetic profile make it particularly attractive for medicinal chemistry research, especially in the context of addressing current healthcare challenges.

The synthesis of Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves Knoevenagel condensation reactions, followed by esterification processes. Recent advancements in green synthetic methodologies have focused on optimizing these procedures to improve yields while minimizing environmental impact. These developments respond to the increasing demand for sustainable chemical production and align with global initiatives for green chemistry practices in industrial applications.

Analytical characterization of Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate employs various techniques including NMR spectroscopy, mass spectrometry, and HPLC analysis. The compound typically appears as a white to off-white crystalline powder with specific melting point characteristics. Its solubility profile and stability under different conditions are important considerations for researchers working with this material, particularly in formulation development and material science applications.

Market trends indicate growing demand for Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate across multiple industries. The pharmaceutical sector accounts for a significant portion of consumption, driven by ongoing research into coumarin-based therapeutics. Simultaneously, the material science field has shown increasing interest in its photochromic properties and potential applications in smart materials and optical devices. These diverse applications contribute to the compound's commercial value and research significance.

Quality control standards for Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate have become more stringent in recent years, reflecting its importance in various applications. Manufacturers typically provide specifications including purity levels (often ≥98%), residual solvent content, and heavy metal limits. These parameters are crucial for researchers requiring high-quality material for sensitive applications, particularly in pharmaceutical development where impurity profiles can significantly impact research outcomes.

Storage and handling recommendations for Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate emphasize protection from moisture and light, typically suggesting storage in amber glass containers under inert atmosphere when long-term stability is required. These precautions maintain the compound's integrity and ensure consistent performance in various applications. Proper handling procedures align with general laboratory safety protocols while addressing the specific characteristics of this material.

Future research directions for Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate include exploring its potential in advanced material applications and investigating novel synthetic routes that improve efficiency and sustainability. The compound's versatility continues to attract scientific interest, with particular focus on its role in developing next-generation functional materials and as a scaffold for drug discovery programs targeting various disease areas.

In conclusion, Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate (CAS 70160-49-5) represents a valuable chemical entity with diverse applications across multiple scientific disciplines. Its unique structural features and functional groups contribute to its wide utility in research and industrial settings. As scientific understanding of chromene chemistry advances and new applications emerge, this compound is poised to maintain its importance in both academic and industrial contexts, supporting innovation in fields ranging from medicinal chemistry to materials science.

70160-49-5 (Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate) 関連製品

- 6093-71-6(YZ9)

- 22649-28-1(2H-Chromene-3-carboxylic acid)

- 779-27-1(7-Hydroxycoumarin-3-carboxylic acid)

- 36044-49-2(Methyl 2H-chromene-3-carboxylate)

- 10242-13-4(2H-1-Benzopyran-3-carboxylicacid, 6-methyl-2-oxo-)

- 1846-76-0(Ethyl 3-coumarincarboxylate)

- 57543-58-5(Ethyl 2H-chromene-3-carboxylate)

- 531-81-7(Coumarin-3-carboxylic acid)

- 2445-82-1(2H-1-Benzopyran-2-one,3-methyl-)

- 20300-59-8(7-Methoxycoumarin-3-carboxylic acid)